2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, a dichlorophenyl group, and a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichlorophenyl isocyanate with a suitable benzoxazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A neuroleptic drug with a similar dichlorophenyl group, used in the treatment of schizophrenia and related psychoses.
Dichlorobenzyl alcohol: An antiseptic compound with a dichlorophenyl group, used for its antimicrobial properties.
Uniqueness
Its benzoxazole ring and phenylmethanimine moiety contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H12Cl2N2O |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H12Cl2N2O/c21-16-8-4-7-15(19(16)22)20-24-17-11-14(9-10-18(17)25-20)23-12-13-5-2-1-3-6-13/h1-12H |
InChI Key |
LIYSQUNKOUMICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.